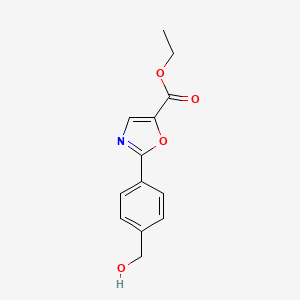

Ethyl 2-(4-(hydroxymethyl)phenyl)oxazole-5-carboxylate

説明

Ethyl 2-(4-(hydroxymethyl)phenyl)oxazole-5-carboxylate is a heterocyclic compound featuring a five-membered oxazole ring with an ethyl ester group at position 5 and a 4-(hydroxymethyl)phenyl substituent at position 2. This compound is of interest in medicinal chemistry due to the structural versatility of oxazole derivatives, which are known for diverse biological activities, including antimicrobial and anti-inflammatory properties .

特性

分子式 |

C13H13NO4 |

|---|---|

分子量 |

247.25 g/mol |

IUPAC名 |

ethyl 2-[4-(hydroxymethyl)phenyl]-1,3-oxazole-5-carboxylate |

InChI |

InChI=1S/C13H13NO4/c1-2-17-13(16)11-7-14-12(18-11)10-5-3-9(8-15)4-6-10/h3-7,15H,2,8H2,1H3 |

InChIキー |

HNVVQMMYIWXNPO-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)C1=CN=C(O1)C2=CC=C(C=C2)CO |

製品の起源 |

United States |

準備方法

合成経路と反応条件

2-(4-(ヒドロキシメチル)フェニル)オキサゾール-5-カルボン酸エチルの合成は、通常、特定の条件下での適切な前駆体の環化を伴います。一般的な方法の1つは、オキシ塩化リン(POCl3)などの脱水剤の存在下、4-(ヒドロキシメチル)ベンズアルデヒドと2-アミノ-2-オキソ酢酸エチルを反応させることです。 反応は還流条件下で行われ、オキサゾール環の形成が促進されます .

工業的生産方法

この化合物の工業的生産は、同様の合成経路を使用しますが、より大規模に行われる場合があります。連続フロー反応器と最適化された反応条件の使用により、収率と純度を向上させることができます。 さらに、グリーンケミストリーの原則の実施(溶媒の再利用や廃棄物の最小化など)は、工業環境において非常に重要です .

化学反応の分析

科学研究への応用

2-(4-(ヒドロキシメチル)フェニル)オキサゾール-5-カルボン酸エチルは、科学研究においていくつかの用途があります。

化学: より複雑な分子の合成における中間体として使用されます。

生物学: その抗菌活性と抗がん活性について調査されています。

医学: 特に特定の酵素または受容体の阻害剤を設計する際に、創薬の足場として探索されています。

科学的研究の応用

Antimicrobial Properties

Research has shown that Ethyl 2-(4-(hydroxymethyl)phenyl)oxazole-5-carboxylate possesses antimicrobial properties. Studies indicate that this compound can inhibit the growth of various bacterial strains, possibly through mechanisms involving enzyme inhibition or disruption of metabolic pathways.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Preliminary studies suggest that derivatives of this compound exhibit significant activity against cancer cell lines, including lung cancer cells. The mechanism of action may involve modulation of specific signaling pathways or direct interaction with cellular components .

Material Science Applications

In addition to its biological applications, Ethyl 2-(4-(hydroxymethyl)phenyl)oxazole-5-carboxylate is being explored for use in material science. Its unique chemical properties allow it to be incorporated into polymers and other materials, potentially enhancing their performance characteristics such as thermal stability and mechanical strength.

Case Studies and Research Findings

Several studies have highlighted the diverse applications of Ethyl 2-(4-(hydroxymethyl)phenyl)oxazole-5-carboxylate:

- Antimicrobial Study : A study demonstrated that modifications of this compound resulted in increased antimicrobial activity against Gram-positive and Gram-negative bacteria. The derivatives were tested for minimum inhibitory concentrations, revealing promising results that warrant further investigation .

- Anticancer Evaluation : Research focused on the anticancer properties of related compounds showed that certain derivatives exhibited potent activity against A549 lung cancer cells, suggesting that structural modifications can significantly enhance efficacy .

- Material Development : Investigations into the incorporation of this compound into polymer matrices indicated improvements in mechanical properties and thermal resistance, suggesting potential applications in high-performance materials.

作用機序

2-(4-(ヒドロキシメチル)フェニル)オキサゾール-5-カルボン酸エチルの作用機序は、その特定の用途によって異なります。医薬品化学では、酵素や受容体などの特定の分子標的に結合することにより、その活性を調節することがあります。 オキサゾール環は、水素結合、π-πスタッキング、その他の非共有結合相互作用を介して、生体高分子と相互作用することができます .

類似化合物との比較

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related heterocyclic esters, focusing on substituent effects, physicochemical properties, and biological relevance.

Table 1: Structural and Functional Comparison of Oxazole/Isoxazole Derivatives

Key Comparison Points:

Substituent Effects on Reactivity and Solubility: The hydroxymethyl group in the target compound improves water solubility compared to non-polar groups (e.g., methyl in or trifluoromethyl in ). This group also enables derivatization (e.g., phosphorylation or glycosylation) for drug delivery optimization. In contrast, electron-donating groups (e.g., hydroxyphenyl in ) may enhance reactivity toward nucleophiles.

Biological Activity: Isoxazole derivatives (e.g., ) exhibit antibacterial and anticonvulsant activities, attributed to their planar aromatic structure and hydrogen-bonding capabilities. The target oxazole analog, with its hydroxymethyl group, may show similar or enhanced interactions with biological targets.

Synthetic Routes :

- The target compound’s synthesis likely parallels methods for analogous esters, such as esterification of carboxylic acid precursors (e.g., hydrolysis in ) or nucleophilic substitution on pre-functionalized heterocycles. Protective strategies may be required for the hydroxymethyl group during synthesis to prevent oxidation or side reactions.

Spectroscopic and Crystallographic Data :

- Crystallographic studies of isoxazole derivatives (e.g., ) reveal planar heterocyclic cores with substituents influencing packing via π-π stacking or hydrogen bonds. The target compound’s hydroxymethyl group may promote intermolecular H-bonding, affecting crystal morphology and stability.

- NMR data for similar compounds (e.g., ) show characteristic shifts for ester carbonyls (~160–170 ppm in ¹³C NMR) and aromatic protons (~7–8 ppm in ¹H NMR), which can guide structural validation of the target molecule.

Research Implications and Gaps

- Pharmacological Potential: While the target compound’s biological activity remains unstudied, structural analogs (e.g., ) suggest promise in antimicrobial or CNS-targeted therapies.

- Synthetic Optimization : Comparative analysis highlights the need for protective-group strategies to stabilize the hydroxymethyl group during synthesis.

- Data Limitations : Direct data on the target compound’s physicochemical properties (e.g., melting point, logP) are absent; predictions are based on analogs with similar substituents.

生物活性

Ethyl 2-(4-(hydroxymethyl)phenyl)oxazole-5-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on existing research.

Chemical Structure and Properties

Ethyl 2-(4-(hydroxymethyl)phenyl)oxazole-5-carboxylate features a unique structure characterized by:

- Molecular Formula : C13H13NO4

- Molecular Weight : Approximately 247.25 g/mol

- Functional Groups : Hydroxymethyl group at the para position of the phenyl ring, and an ethyl ester group at the 5-position of the oxazole ring.

This specific hydroxymethyl substitution enhances its biological activity compared to other compounds in the oxazole family, potentially influencing its interactions with biological targets through hydrogen bonding and π-π interactions.

Synthesis

The synthesis of Ethyl 2-(4-(hydroxymethyl)phenyl)oxazole-5-carboxylate typically involves cyclization reactions starting from suitable precursors. Methods employed can include:

- Cyclization Reactions : Utilizing precursors that allow for the formation of the oxazole ring.

- Recrystallization and Chromatography : Advanced purification techniques to achieve higher yields and purity in industrial settings.

Biological Activity

Research indicates that Ethyl 2-(4-(hydroxymethyl)phenyl)oxazole-5-carboxylate exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structural features may show antimicrobial properties. For instance, derivatives of oxazole have been evaluated for their effectiveness against various bacterial strains .

- Enzyme Modulation : The compound may modulate enzyme activities or receptor binding due to its structural characteristics, which enhance solubility and membrane permeability—critical factors for bioavailability and therapeutic efficacy.

- Potential Therapeutic Applications : The compound's interaction profiles suggest possible applications in medicinal chemistry, particularly in designing drugs targeting specific enzymes or receptors involved in disease pathways.

Antimicrobial Studies

A study investigating related oxazole derivatives demonstrated varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship indicated that substituents significantly influence bioactivity, with some compounds achieving high mortality rates against pests like Aphis fabae at specific concentrations .

Enzyme Inhibition

Research into similar compounds has shown promising results as inhibitors of various enzymes. For example, pyrazole derivatives demonstrated significant inhibition of epoxide hydrolase, suggesting that structural modifications could lead to enhanced potency against specific biological targets .

Comparative Analysis

To better understand the unique aspects of Ethyl 2-(4-(hydroxymethyl)phenyl)oxazole-5-carboxylate, a comparison with other related compounds is illustrated in the table below:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl oxazole-5-carboxylate | Simple oxazole structure without phenolic substitution | Lacks the hydroxymethyl group |

| Ethyl 2-vinyloxazole-5-carboxylate | Contains a vinyl group | Different reactivity due to vinyl substitution |

| Ethyl 2-aminooxazole-5-carboxylate | Contains an amino group | Potentially different biological activities |

| Ethyl 4-methyl-2-phenyloxazole-5-carboxylate | Methyl substitution at the para position | Variation in electronic properties |

| Methyl 2-methyloxazole-5-carboxylate | Methyl substitution at the nitrogen site | Different steric effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。